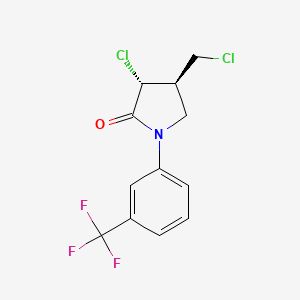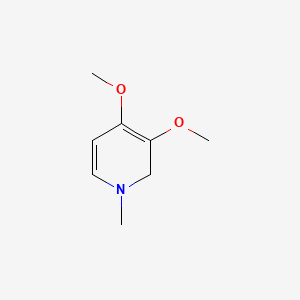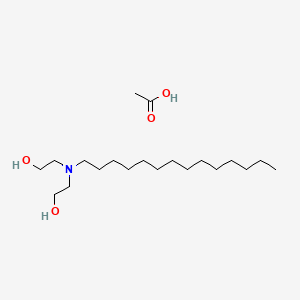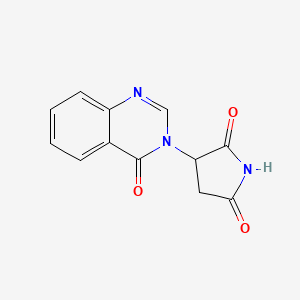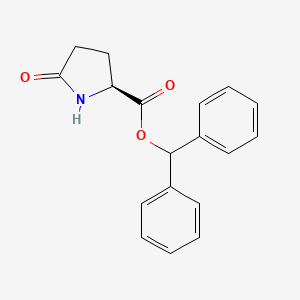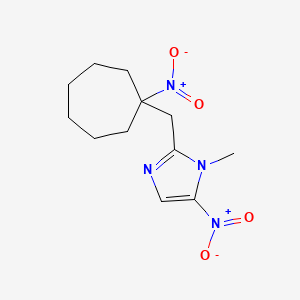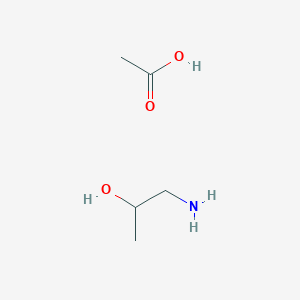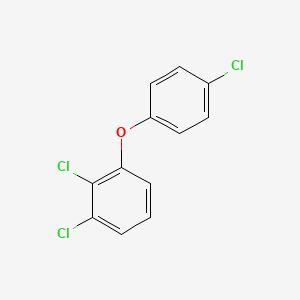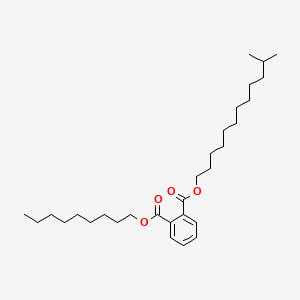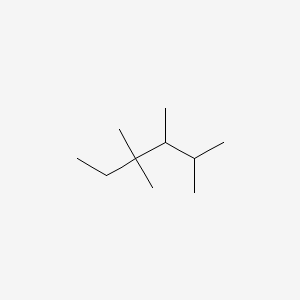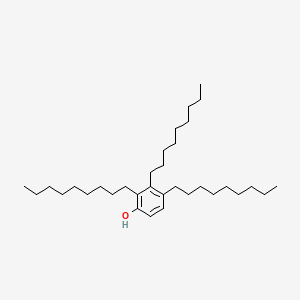
Trinonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trinonylphenol is a chemical compound belonging to the alkylphenol family. It is characterized by the presence of three nonyl groups attached to a phenol ring. Alkylphenols, including this compound, are known for their use in various industrial applications due to their surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trinonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with nonene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Purification: The reaction mixture is purified using techniques like distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Trinonylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Trinonylphenol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its interactions with biological systems and potential therapeutic applications.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of trinonylphenol involves its interaction with cellular receptors and enzymes. It can mimic or interfere with natural hormones, leading to endocrine disruption. The compound binds to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol: A widely studied alkylphenol with similar properties but fewer nonyl groups.
Octylphenol: Another alkylphenol with eight carbon atoms in the alkyl chain.
Dodecylphenol: An alkylphenol with a longer alkyl chain compared to trinonylphenol.
Uniqueness
This compound is unique due to the presence of three nonyl groups, which enhance its surfactant properties and make it more effective in certain industrial applications compared to its counterparts .
Propiedades
Número CAS |
28652-08-6 |
|---|---|
Fórmula molecular |
C33H60O |
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
2,3,4-tri(nonyl)phenol |
InChI |
InChI=1S/C33H60O/c1-4-7-10-13-16-19-22-25-30-28-29-33(34)32(27-24-21-18-15-12-9-6-3)31(30)26-23-20-17-14-11-8-5-2/h28-29,34H,4-27H2,1-3H3 |
Clave InChI |
RBPAPQWTNWGCGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=C(C=C1)O)CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


